Sojagol
Description
Sojagol (C₂₀H₁₆O₅, molecular weight: 336.35) is an isoflavonoid compound isolated from Glycine max (soybean) and Phaseolus aureus (mung beans) . It is structurally characterized by a benzopyran-4-one skeleton with hydroxyl and prenyl substitutions, contributing to its bioactive properties . This compound is implicated in plant defense mechanisms, particularly against fungal pathogens and herbivorous insects, and has demonstrated estrogenic and antifungal activities . Notably, it accumulates in soybean leaves under oxidative stress induced by ozone fumigation, alongside other isoflavonoids like daidzein and coumestrol .
Properties
CAS No. |
18979-00-5 |
|---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
7-hydroxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5(10),6,8,14(19),20-heptaen-3-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-12-14(25-20)6-5-13-16-18(24-17(12)13)11-4-3-10(21)9-15(11)23-19(16)22/h3-6,9,21H,7-8H2,1-2H3 |
InChI Key |
GSAVLDZAGYKJSO-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C |
melting_point |
284-286°C |
Other CAS No. |
18979-00-5 |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key similarities and differences between sojagol and related compounds:
Structural Comparison
- This compound vs. Coumestrol: Both are oxygenated isoflavonoids, but coumestrol lacks the prenyl group critical to this compound’s antifungal activity .
- This compound vs. Glyceollins : Glyceollins have a pterocarpan skeleton, whereas this compound’s benzopyran-4-one core enables distinct binding interactions .
- This compound vs. Glabrone: Glabrone shares the isoflavonoid backbone but lacks the hydroxylation pattern seen in this compound, reducing its antifungal potency .
Functional Comparison
- Plant Defense : this compound and glyceollins are both phytoalexins, but glyceollins are more effective against microbial pathogens, while this compound targets herbivores .
- Therapeutic Potential: this compound’s MR antagonism (−9.7 kcal/mol binding score) outperforms rutin and daidzein, which lack receptor affinity .
- Contradictory Evidence : Studies conflict on whether this compound, coumestrol, or glyceollins are primary resistance factors in soybean QTLs .
Key Research Discrepancies and Consensus
Insect Resistance Mechanisms: Sharma & Norris (1991) identified this compound as a key resistance factor in soybean QTLs . Piubelli et al. (2005) attributed resistance to rutin and genistin, excluding this compound . Consensus: Isoflavonoid synergy (this compound + daidzein + coumestrol) likely enhances resistance, but environmental factors influence dominance .
Therapeutic Applications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
